Cas no 2703752-48-9 (1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE)
1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE 化学的及び物理的性質
名前と識別子
-
- 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE
- 1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine HCl
- BS-47024
- 1-(3-fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine;hydrochloride
- 2703752-48-9
- F77505
-
- インチ: 1S/C11H15FN2O2.ClH/c1-11(2,3)10(13)7-4-5-9(14(15)16)8(12)6-7;/h4-6,10H,13H2,1-3H3;1H
- InChIKey: HMFJANCMNATFGF-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(N(=O)=O)=C(F)C=1)(N)C(C)(C)C.Cl
計算された属性
- せいみつぶんしりょう: 262.0884336g/mol
- どういたいしつりょう: 262.0884336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 260
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1229792-50mg |
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
2703752-48-9 | 95% | 50mg |
$1200 | 2024-06-03 | |
| Aaron | AR01XD36-25mg |
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
2703752-48-9 | 95% | 25mg |
$748.00 | 2025-02-12 | |
| Aaron | AR01XD36-50mg |
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
2703752-48-9 | 95% | 50mg |
$1122.00 | 2025-02-12 | |
| Aaron | AR01XD36-100mg |
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
2703752-48-9 | 95% | 100mg |
$1682.00 | 2025-02-12 | |
| 1PlusChem | 1P01XCUU-25mg |
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
2703752-48-9 | 95% | 25mg |
$649.00 | 2024-05-08 | |
| 1PlusChem | 1P01XCUU-50mg |
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
2703752-48-9 | 95% | 50mg |
$973.00 | 2024-05-08 | |
| 1PlusChem | 1P01XCUU-100mg |
1-(3-Fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
2703752-48-9 | 95% | 100mg |
$1457.00 | 2024-05-08 |
1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE 関連文献
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDEに関する追加情報
1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE: A Comprehensive Overview of Its Chemical Structure, Biological Activity, and Research Applications
1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE, with the chemical identifier CAS No. 2703752-48-9, represents a critical compound in the field of medicinal chemistry. This compound belongs to the class of aryl-substituted tertiary amines, characterized by its unique molecular framework and functional groups. The structural complexity of this molecule, which includes a fluoro-nitrophenyl group and a tertiary amine moiety, has sparked significant interest in its potential applications in pharmaceutical research. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for drug development.
CAS No. 2703752-48-9 is a registered identifier for a compound that has been extensively studied for its chemical stability and reactivity. The molecular formula of this compound, C11H12FN2O2, reflects its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of the fluoro and nitro substituents in the phenyl ring contributes to its unique electronic properties, which are crucial for its biological activity. These functional groups are known to enhance the compound's ability to interact with specific biological targets, such as enzyme active sites or receptor binding domains.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE in various environments. Molecular docking studies, for instance, have revealed its potential to bind to specific proteins involved in inflammatory responses. These findings are particularly relevant in the context of developing therapies for autoimmune disorders and chronic inflammatory conditions. The hydrochloride salt form of this compound further enhances its solubility and bioavailability, making it a viable candidate for oral administration.
The fluoro substituent in the phenyl ring plays a pivotal role in modulating the compound's pharmacological profile. Fluorine atoms are known to increase the lipophilicity of molecules, which can influence their ability to cross biological membranes. This property is especially important for compounds targeting intracellular receptors or enzymes. Additionally, the nitro group in the phenyl ring contributes to the molecule's redox potential, which may be relevant in its interactions with reactive oxygen species (ROS) in cellular environments.
Recent research has focused on the synthetic pathways for 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE. A novel method involving electrophilic aromatic substitution and amine coupling reactions has been developed to synthesize this compound with high efficiency. This synthetic approach not only reduces the number of steps required but also minimizes the formation of byproducts, which is critical for large-scale production. The ability to produce this compound in a cost-effective manner is a significant factor in its potential application in drug discovery programs.
Experimental studies have demonstrated the antimicrobial activity of 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis has been identified as a key mechanism of action. These findings are particularly relevant in the context of increasing antibiotic resistance, as the development of new antimicrobial agents is a critical priority in modern medicine.
Furthermore, the tertiary amine moiety in this compound has been shown to exhibit neuroprotective effects in preclinical models. Studies suggest that this compound may modulate the activity of ion channels and neurotransmitter receptors, which are implicated in neurological disorders such as epilepsy and neurodegenerative diseases. The hydrochloride salt form of the compound enhances its solubility, which is essential for its delivery to the central nervous system.
The fluoro and nitro substituents in the phenyl ring also contribute to the compound's photophysical properties. These properties have been explored in the development of fluorescent probes for imaging applications. The ability to track the compound's behavior in vivo using fluorescence microscopy provides valuable insights into its pharmacokinetics and biodistribution. This information is crucial for optimizing its therapeutic potential.
Recent advances in drug delivery systems have also highlighted the potential of 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE as a candidate for targeted therapy. The compound's ability to bind to specific receptors on target cells has been leveraged in the design of nanoparticle-based delivery systems. These systems enhance the compound's ability to reach its intended target while minimizing systemic toxicity, which is a major challenge in drug development.
The hydrochloride salt form of this compound has also been studied for its cytotoxic effects on cancer cells. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action involves the disruption of mitochondrial function and the induction of oxidative stress, which are critical processes in the regulation of cell survival and death.
Overall, 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE represents a promising compound with a wide range of potential applications in pharmaceutical research. Its unique molecular structure, combined with its ability to interact with specific biological targets, makes it a valuable candidate for the development of new therapies. Continued research into its chemical properties, biological activity, and potential applications is essential for realizing its full therapeutic potential.
As the field of medicinal chemistry continues to evolve, the study of compounds like 1-(3-FLUORO-4-NITROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE HYDROCHLORIDE will play a crucial role in the discovery of novel therapeutic agents. The integration of advanced analytical techniques, computational modeling, and experimental validation will be key to unlocking the full potential of this compound in the treatment of various diseases. The ongoing exploration of its properties and applications underscores its significance in the quest for innovative solutions in medicine.
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